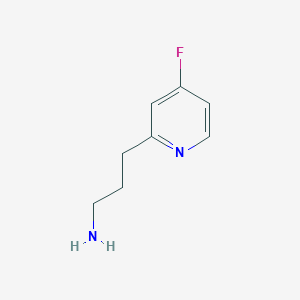
(2-(Diethylamino)pyrimidin-5-YL)boronic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Diethylamino)pyrimidin-5-yl]boronic acid hydrochloride: is a boronic acid derivative with a molecular formula of C8H14BN3O2·HCl. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Reduction: Reduction reactions involving this compound are also possible, typically requiring strong reducing agents.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran or dimethylformamide.
Conditions: Inert atmosphere, controlled temperatures, and specific pH levels depending on the desired reaction.
Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In chemistry, [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride is widely used in the synthesis of various organic compounds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the development of new materials and molecules.
Biology and Medicine: In biological and medical research, this compound can be used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds makes it useful in the development of drug candidates and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable bonds is crucial in creating materials with specific properties and functions.
作用機序
The mechanism of action for [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride primarily involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
類似化合物との比較
[2-(Dimethylamino)pyrimidin-5-yl]boronic acid: This compound is similar in structure but has a dimethylamino group instead of a diethylamino group.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: This ester derivative is used in similar coupling reactions but offers different solubility and reactivity properties.
Uniqueness: The uniqueness of [2-(diethylamino)pyrimidin-5-yl]boronic acid hydrochloride lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its diethylamino group offers different electronic and steric properties compared to similar compounds, making it suitable for specific applications in organic synthesis.
特性
分子式 |
C8H15BClN3O2 |
|---|---|
分子量 |
231.49 g/mol |
IUPAC名 |
[2-(diethylamino)pyrimidin-5-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C8H14BN3O2.ClH/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14;/h5-6,13-14H,3-4H2,1-2H3;1H |
InChIキー |
DTUBTWBFSWUPEK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N(CC)CC)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


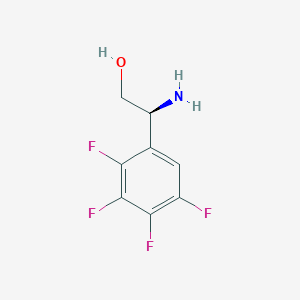

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)

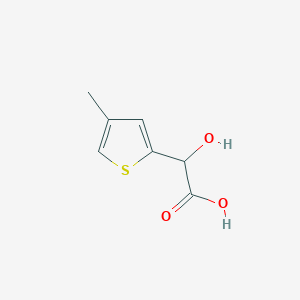
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
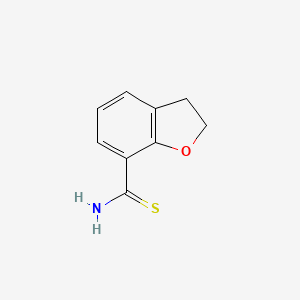
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
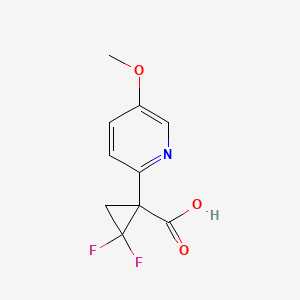

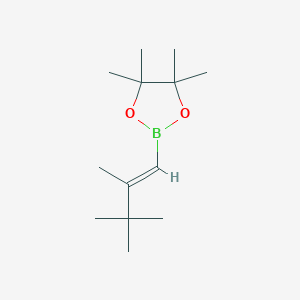
![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)

